2-Amino-9-propyl-1H-purin-6(9H)-one is a purine derivative characterized by its significance in biochemistry, particularly as a component of nucleotides, which are the building blocks of deoxyribonucleic acid and ribonucleic acid. This compound has garnered attention due to its potential applications in medicinal chemistry, especially as an antiviral or anticancer agent due to its structural similarity to natural nucleotides. The compound's chemical identifier is 22917-85-7, and it is classified under purine derivatives.
The synthesis of 2-Amino-9-propyl-1H-purin-6(9H)-one typically involves the alkylation of a purine precursor. A common method includes the reaction of 2-amino-6-chloropurine with propylamine under reflux conditions. This reaction is generally conducted in solvents such as ethanol or methanol, with sodium hydroxide added to facilitate the reaction.
In industrial settings, the synthesis may employ automated reactors to maintain precise control over temperature, pressure, and pH, ensuring high yields and purity. Purification methods such as crystallization or chromatography are commonly used to isolate the final product.
The molecular structure of 2-Amino-9-propyl-1H-purin-6(9H)-one consists of a purine core with an amino group at position 2 and a propyl group at position 9. The structural formula can be represented as follows:
The molecular weight of 2-Amino-9-propyl-1H-purin-6(9H)-one is approximately 197.21 g/mol. The compound exhibits a heterocyclic aromatic structure, crucial for its biological activity.
2-Amino-9-propyl-1H-purin-6(9H)-one can undergo various chemical reactions:
For oxidation, reagents such as hydrogen peroxide or potassium permanganate under acidic conditions are used. Reduction can be achieved using catalytic hydrogenation with palladium on carbon as a catalyst. Substitution reactions typically involve alkyl halides or acyl chlorides in the presence of bases like triethylamine.
The major products from these reactions include:
The mechanism of action for 2-Amino-9-propyl-1H-purin-6(9H)-one involves its ability to mimic natural nucleotides, thereby interfering with DNA and RNA synthesis. It may inhibit enzymes involved in nucleotide metabolism, which could lead to therapeutic effects against viral infections or cancerous growths.
2-Amino-9-propyl-1H-purin-6(9H)-one is typically a solid at room temperature. Its solubility in water and organic solvents varies based on pH and temperature conditions.
The compound exhibits basic properties due to the presence of the amino group. It can participate in various chemical reactions typical for purines, including nucleophilic substitutions and electrophilic additions.
Relevant data regarding melting point, boiling point, and specific solubility characteristics are often determined during synthesis optimization but are not universally standardized across all sources.
2-Amino-9-propyl-1H-purin-6(9H)-one has several scientific applications:
This compound's versatility in applications makes it an important subject of study within medicinal chemistry and biochemistry fields.
The regioselective introduction of alkyl groups at the N9-position of purines is critical for generating biologically active derivatives. For 2-amino-9-propyl-1H-purin-6(9H)-one (CAS 22917-85-7), the alkylation typically employs 2-fluoropurine or 2,6-dichloropurine precursors reacted with propyl halides (e.g., propyl bromide) under basic conditions. This reaction yields a mixture of N7- and N9-alkylated isomers, with the N9-isomer dominating (~4:1 ratio) due to steric and electronic factors [8]. The reaction requires anhydrous polar aprotic solvents (e.g., DMF) and bases like N,N-diisopropylethylamine at 60–80°C for 6–12 hours. Catalysts such as tetrabutylammonium iodide may enhance regioselectivity and yield [8].
Table 1: Alkylation Conditions for N9-Functionalization
Purine Precursor | Alkylating Agent | Base | Solvent | N9: N7 Ratio | Yield (%) |
---|---|---|---|---|---|
2-Fluoro-6-chloropurine | Propyl bromide | DIPEA | DMF | 4:1 | 75–85 |
2,6-Dichloropurine | Propyl iodide | K₂CO₃ | Acetonitrile | 3:1 | 70–78 |
Selective amination at the C2 position necessitates protection of reactive sites and careful deprotection sequences. The 6-chloro group in intermediates like 9-propyl-6-chloro-9H-purine is first displaced via Suzuki coupling or palladium-catalyzed reactions before amination. For C2 amination, unprotected amino groups require temporary protection (e.g., acetyl or benzyloxycarbonyl groups) to prevent side reactions. In valganciclovir intermediates, groups like the 2-phenyl-1,3-dioxane protect side-chain hydroxyls during C2 amination [5]. The amination itself uses ammonia in alcohols or alkylamines in n-butanol at 110°C, achieving >90% conversion [8] [6].
Key considerations:
Final purification leverages solubility differences in specific solvent systems. 2-Amino-9-propyl-1H-purin-6(9H)-one exhibits low solubility in water but moderate solubility in alcohols (MeOH, EtOH) and chlorinated solvents (CH₂Cl₂). Recrystallization from ethanol/water (3:1) yields needle-like crystals with >99% purity, while DMSO/ether diffusion affords high-grade material for X-ray studies [1] [7]. Cold-chain transportation (2–8°C) is recommended for long-term stability due to sensitivity to heat and humidity [1].
Table 2: Solvent Systems for Purification
Solvent Combination | Ratio | Temperature | Crystal Form | Purity Achieved |
---|---|---|---|---|
Ethanol/Water | 3:1 | 4°C | Needles | >99% |
DMSO/Diethyl ether | Diffusion | RT | Prisms | 98% |
Methanol/DCM | 5:1 | −20°C | Microcrystalline | 97% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: